1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound consists of a 1-methyl-3-propylidene-2H-imidazol-3-ium cation and a hexafluorophosphate anion.
Vorbereitungsmethoden
The synthesis of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazolium derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial or antifungal effects. The specific pathways involved depend on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can be compared with other imidazolium salts, such as:
- 1-butyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium tetrafluoroborate
- 1-hexyl-3-methylimidazolium bromide
These compounds share similar structural features but differ in their alkyl chain lengths and anions. The uniqueness of this compound lies in its specific cation and anion combination, which can influence its physical and chemical properties, as well as its applications.
Eigenschaften
Molekularformel |
C7H13F6N2P |
---|---|
Molekulargewicht |
270.16 g/mol |
IUPAC-Name |
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h4-6H,3,7H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
IAAGPXXPXCLMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=[N+]1CN(C=C1)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.